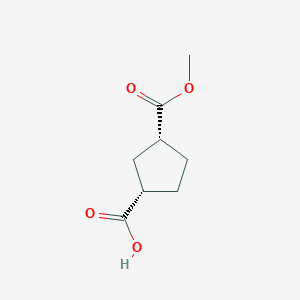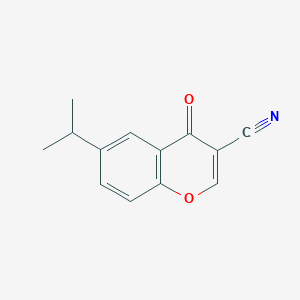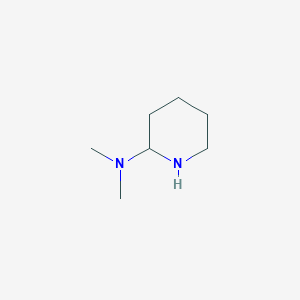
N,N-dimethylpiperidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylpiperidin-2-amine, also known as DM2A, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DM2A is a derivative of piperidine, a six-membered ring compound commonly used in the synthesis of pharmaceuticals and other organic compounds. DM2A has unique properties that make it useful in scientific research, particularly in the study of the nervous system and its functions.
Mécanisme D'action
N,N-dimethylpiperidin-2-amine acts as a selective agonist of the sigma-1 receptor, binding to the receptor and activating downstream signaling pathways. The exact mechanism of action of N,N-dimethylpiperidin-2-amine is not well understood, but it is thought to involve the modulation of calcium ion channels and the regulation of neurotransmitter release. N,N-dimethylpiperidin-2-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders.
Effets Biochimiques Et Physiologiques
N,N-dimethylpiperidin-2-amine has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N,N-dimethylpiperidin-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N,N-dimethylpiperidin-2-amine can reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethylpiperidin-2-amine has a number of advantages as a research tool, including its selective agonist activity at the sigma-1 receptor and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. N,N-dimethylpiperidin-2-amine has been shown to have some toxicity in animal studies, particularly at high doses, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethylpiperidin-2-amine and its potential applications in drug development.
Orientations Futures
There are a number of future directions for research on N,N-dimethylpiperidin-2-amine. One area of focus is the development of more selective sigma-1 receptor agonists, which could have fewer side effects and be more effective in treating neurological disorders. Another area of focus is the development of new applications for N,N-dimethylpiperidin-2-amine, particularly in the treatment of inflammatory diseases and cancer. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethylpiperidin-2-amine and its potential applications in drug development.
Méthodes De Synthèse
N,N-dimethylpiperidin-2-amine can be synthesized through a series of chemical reactions, starting with the reaction of piperidine with formaldehyde to form 4-piperidone. This intermediate compound is then reacted with dimethylamine to produce N,N-dimethylpiperidin-2-amine. The synthesis of N,N-dimethylpiperidin-2-amine is a relatively simple process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
N,N-dimethylpiperidin-2-amine has been shown to have potential applications in scientific research, particularly in the study of the nervous system. N,N-dimethylpiperidin-2-amine has been found to act as a selective agonist of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. The sigma-1 receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it an attractive target for drug development.
Propriétés
Numéro CAS |
155430-14-1 |
|---|---|
Nom du produit |
N,N-dimethylpiperidin-2-amine |
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N,N-dimethylpiperidin-2-amine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 |
Clé InChI |
JLWYGCXXSQYBQW-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCCN1 |
SMILES canonique |
CN(C)C1CCCCN1 |
Synonymes |
2-Piperidinamine,N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



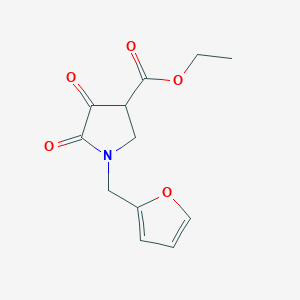
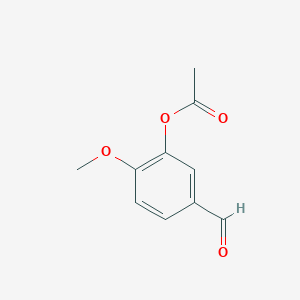

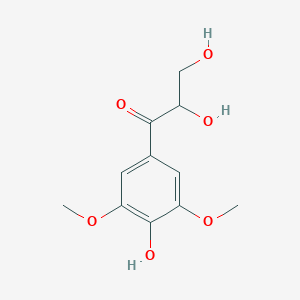
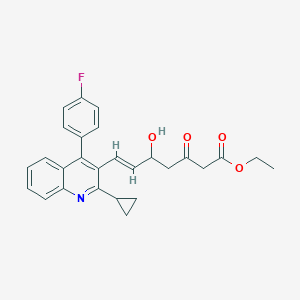
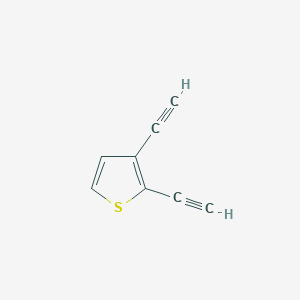
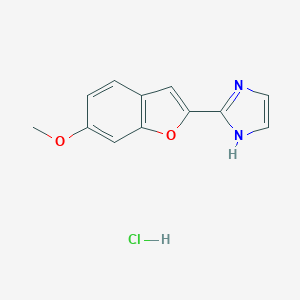
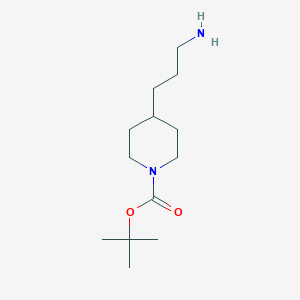
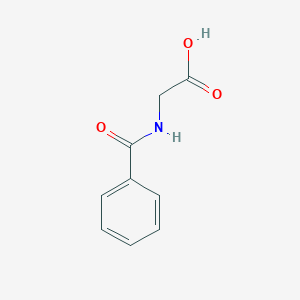

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
